molecular formula C7H7N5 B2765895 N-(1H-pyrazol-4-yl)pyrimidin-4-amine CAS No. 1933619-52-3

N-(1H-pyrazol-4-yl)pyrimidin-4-amine

Cat. No.: B2765895
CAS No.: 1933619-52-3
M. Wt: 161.168
InChI Key: RONVQDJJYPKZTL-UHFFFAOYSA-N
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Description

N-(1H-Pyrazol-4-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core linked to a pyrazole moiety via an amine bridge. This scaffold has garnered significant attention in medicinal chemistry due to its versatility in targeting kinases and other enzymes involved in oncogenic and inflammatory pathways. The pyrimidine ring provides a planar structure for π-π interactions, while the pyrazole moiety introduces hydrogen-bonding capabilities, enhancing binding affinity to biological targets . Its synthetic accessibility and modularity allow for structural modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the Buchwald-Hartwig amination reaction. This method uses palladium catalysts to facilitate the coupling of aminopyrazoles with chloropyrimidines. The reaction conditions often include the use of Pd2(dba)3, xantphos, and cesium carbonate (Cs2CO3) as the base, yielding the desired product in varying yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-pyrazol-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of hydrogen atoms with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Substitution Reactions: Often use halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state.

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

One of the most significant applications of N-(1H-pyrazol-4-yl)pyrimidin-4-amine derivatives is their role as inhibitors of cyclin-dependent kinase 2. CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition has been linked to anti-cancer effects.

Key Findings:

  • A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized, with one derivative demonstrating a Ki value of 0.005 µM against CDK2, indicating potent inhibitory activity .
  • These compounds exhibited sub-micromolar antiproliferative activity across various cancer cell lines (GI50 = 0.127–0.560 μM), suggesting their potential as therapeutic agents in oncology .

IRAK4 Inhibition

Another promising application is the selective inhibition of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a vital role in inflammatory signaling pathways.

Key Findings:

  • Modifications to the pyrazolopyrimidine scaffold led to the development of IRAK4 inhibitors with high potency (IC50 = 0.3 nM) and favorable pharmacokinetic properties .
  • These inhibitors demonstrated efficacy in preclinical models for diseases such as rheumatoid arthritis and inflammatory bowel disease, highlighting their therapeutic potential in treating chronic inflammatory conditions .

Development of CDK2 Inhibitors

A recent study focused on the synthesis and evaluation of N-(1H-pyrazol-4-yl)pyrimidin-4-amines as CDK2 inhibitors. The research involved structure-activity relationship (SAR) studies that revealed specific modifications enhancing potency and selectivity.

CompoundKi (µM)Antiproliferative Activity (GI50, µM)
Compound 150.0050.127 - 0.560
Compound 14Not specifiedNot specified

This data underscores the importance of structural modifications in optimizing bioactivity against CDK2 while minimizing off-target effects .

IRAK4 Inhibitor Efficacy

In another study, a series of compounds derived from this compound were evaluated for their ability to inhibit IRAK4.

Results:

  • The lead compound showed an IC50 value significantly lower than other tested IRAK4 inhibitors.
  • In vivo studies indicated that this compound could reduce IL-6 secretion in a dose-dependent manner, supporting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-4-yl)pyrimidin-4-amine primarily involves its role as a kinase inhibitor. It targets cyclin-dependent kinase 2 (CDK2), a serine/threonine protein kinase involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through the binding of the compound to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.

Comparison with Similar Compounds

Pyrazole-Pyrimidine Derivatives with Kinase Inhibition

  • Compound 15 (N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) :

    • Exhibits potent CDK2 inhibition (Ki = 0.005 µM) and selectivity over CDK1, CDK4, and CDK6 .
    • Demonstrates antiproliferative activity against 13 cancer cell lines (GI50 = 0.127–0.560 µM) by inducing S/G2/M phase arrest and apoptosis .
    • Key Structural Feature : Dual pyrazole substitution at pyrimidine positions 2 and 4 enhances kinase selectivity.
  • Scaffold I (N-(1H-Pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine): Binds to JNK3 with ΔTm values up to 4.77°C, indicating strong thermal stabilization and ligand potency . Key Structural Feature: Thieno-fused pyrimidine increases hydrophobic interactions, improving target engagement .
  • Compound 7 (N-(4-Methylsulfonylphenyl)-6-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine): Synthesized via Suzuki coupling (25% yield) and shows dual α/γ isoform inhibition . Key Structural Feature: Sulfonamide substituent enhances solubility and modulates isoform specificity .

Substituted 6-(1H-Pyrazol-1-yl)pyrimidin-4-amines

  • Cardiovascular/Renal Applications :
    • Substitutions at pyrimidine position 6 (e.g., trifluoroethyl, pyridinyl) improve metabolic stability and bioavailability for cardiovascular therapies .

EGFR Inhibitors

  • N-(7-Chloro-1H-indazol-3-yl)-7,7-dimethyl-2-(1H-pyrazol-4-yl)-5H-furo[3,4-d]pyrimidin-4-amine :
    • Co-crystallized with EGFR T790M/L858R (PDB: 5EDQ), demonstrating binding to the kinase active site .
    • Key Structural Feature : Furo-pyrimidine fusion and indazole substitution enhance ATP-competitive inhibition .

Physicochemical and Pharmacokinetic Properties

Compound Key Feature Solubility/Stability Insight Reference
N-(1H-Pyrazol-4-yl)pyrimidin-4-amine Unsubstituted pyrazole Moderate solubility due to polar amine; prone to metabolic oxidation
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Methylated pyrazole Enhanced metabolic stability via reduced CYP450 interactions
Thieno-fused derivatives Thieno[2,3-d]pyrimidine core Increased lipophilicity improves membrane permeability

Biological Activity

N-(1H-pyrazol-4-yl)pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Overview of Biological Activity

Mechanism of Action
this compound, particularly its derivatives, has been primarily investigated for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is crucial in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that this compound can significantly reduce the phosphorylation of retinoblastoma protein at Thr821, which is critical for cell cycle progression .

Efficacy Against Cancer
The compound exhibits sub-micromolar antiproliferative activity against various cancer cell lines. For instance, one derivative demonstrated a GI50 value ranging from 0.127 to 0.560 μM across a panel of 13 different cancer cell lines . This level of potency indicates a strong potential for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound derivatives. The following table summarizes key findings regarding the effects of structural modifications on biological activity:

CompoundCDK2 Inhibition Ki (µM)GI50 (µM)Notable Structural Features
150.0050.158Unmasked pyrazole ring
230.0907.350Altered pyrazole orientation
140.007-N-Alkylation at pyrimidinyl-C2-NH

The most potent derivative, compound 15 , showed a remarkable selectivity over other CDKs tested and was effective in inducing apoptosis in ovarian cancer cells by arresting them in S and G2/M phases . In contrast, compound 23 exhibited significantly lower activity due to unfavorable structural changes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound derivatives:

  • In Vitro Studies : A detailed investigation into the mechanism revealed that the compound effectively induces apoptosis in cancer cell lines through the downregulation of key survival pathways .
  • Selectivity Profile : The selectivity of these compounds towards CDK2 over other kinases suggests a potential for reduced side effects compared to less selective inhibitors .
  • Combination Therapies : Research indicates that combining these inhibitors with conventional chemotherapy agents like doxorubicin may enhance therapeutic efficacy while minimizing adverse effects, particularly in breast cancer models .

Future Directions

The promising results from current studies indicate that further exploration into the pharmacokinetics and bioavailability of this compound derivatives is warranted. Additionally, ongoing research should focus on:

  • In Vivo Efficacy : Evaluating the effectiveness of these compounds in animal models to better understand their therapeutic potential.
  • Novel Derivatives : Synthesizing new derivatives with modified structures to enhance potency and selectivity against various cancer types.

Q & A

Q. What are the most effective synthetic routes for preparing N-(1H-pyrazol-4-yl)pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus
The synthesis typically involves coupling pyrazole-4-amine derivatives with halogenated pyrimidines. A common method includes:

  • Step 1 : Reacting 4-chloropyrimidine with 1H-pyrazol-4-amine under reflux in a polar aprotic solvent (e.g., DMF or THF) using a base like potassium carbonate .
  • Step 2 : Purification via column chromatography to isolate the product.
    Optimization strategies:
  • Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
  • Catalyst use : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in Suzuki-Miyaura-type reactions for related pyrimidine derivatives .

Q. How can structural modifications of this compound improve selectivity for kinase targets like CDK2?

Advanced Research Focus
Key modifications include:

  • Substituent addition : Introducing bulky groups at the pyrimidine C2 position (e.g., morpholine or piperazine) reduces off-target binding. For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives showed CDK2 inhibition (Ki = 0.005 µM) with >100× selectivity over CDK4/6 .
  • Bioisosteric replacement : Replacing phenylsulfonamide groups with pyrazole rings enhances solubility and kinase binding pocket compatibility .
    Methodological tools:
  • Molecular docking : Validate binding poses using CDK2 crystal structures (PDB: 1AQ1).
  • SAR analysis : Prioritize substitutions at the pyrimidine C6 position for improved potency .

Q. What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Basic Research Focus

  • ¹H/¹³C NMR : Confirm regioselectivity of pyrazole-pyrimidine linkage. Key signals include pyrimidine H5 (δ 8.2–8.5 ppm) and pyrazole NH (δ 10–12 ppm, broad) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .
  • X-ray crystallography : Resolve tautomeric ambiguities in the pyrazole ring (e.g., 1H vs. 2H tautomers) .

Q. How do solubility and stability challenges impact the pharmacological evaluation of this compound, and what formulation strategies can mitigate these issues?

Advanced Research Focus

  • Solubility limitations : The compound’s low aqueous solubility (logP ~2.5) complicates in vivo studies. Strategies:
    • Prodrug design : Introduce phosphate esters at the pyrimidine NH group for enhanced bioavailability .
    • Nanoformulation : Encapsulate in PEGylated liposomes to improve plasma half-life .
  • Stability under physiological conditions : Monitor degradation via HPLC at pH 7.4 and 37°C. Amide or carbamate prodrugs reduce metabolic clearance .

Q. What in vitro assays are most reliable for assessing the anticancer activity of this compound derivatives?

Advanced Research Focus

  • Cell proliferation assays : Use GI₅₀ values from 72-hour exposure in cancer cell lines (e.g., ovarian A2780, GI₅₀ = 0.127 µM) .
  • Mechanistic studies :
    • Flow cytometry : Quantify S/G2-M phase arrest (e.g., 15–20% increase in S phase at 0.5 µM) .
    • Western blotting : Measure retinoblastoma (Rb) phosphorylation at Thr821 to confirm CDK2 pathway inhibition .

Q. How can researchers address discrepancies in reported biological activities of structurally similar analogs?

Advanced Research Focus

  • Source of contradictions : Varied assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles.
  • Resolution strategies :
    • Standardized protocols : Use homogeneous time-resolved fluorescence (HTRF) for kinase assays with fixed ATP levels (10 µM) .
    • Repurification : Reanalyze compounds with ≥95% HPLC purity to exclude off-target effects from byproducts .

Q. What computational tools are recommended for predicting the ADMET profile of this compound?

Basic Research Focus

  • ADMET prediction :
    • SwissADME : Estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 interactions .
    • Protox-II : Predict toxicity (e.g., LD50 ~300 mg/kg in rodents) .
  • Validation : Compare in silico results with experimental hepatocyte clearance data (e.g., Clint = 15 mL/min/kg) .

Properties

IUPAC Name

N-(1H-pyrazol-4-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5/c1-2-8-5-9-7(1)12-6-3-10-11-4-6/h1-5H,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONVQDJJYPKZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1NC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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